molecular formula C17H12N2O4S2 B2950424 (5Z)-3-(3-methoxyphenyl)-5-[(2-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 306323-79-5

(5Z)-3-(3-methoxyphenyl)-5-[(2-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B2950424
CAS No.: 306323-79-5
M. Wt: 372.41
InChI Key: PGMDJOSBNSFQHZ-DHDCSXOGSA-N
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Description

The compound "(5Z)-3-(3-methoxyphenyl)-5-[(2-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one" belongs to the rhodanine-derived thiazolidinone family, characterized by a five-membered heterocyclic core with sulfur and nitrogen atoms. Its structure features a 3-methoxyphenyl group at position 3 and a 2-nitrophenyl substituent at position 5 (Z-configuration). The methoxy group (-OCH₃) is electron-donating, while the nitro group (-NO₂) is electron-withdrawing, creating a polarized electronic environment that may influence reactivity, solubility, and biological interactions.

Properties

IUPAC Name

(5Z)-3-(3-methoxyphenyl)-5-[(2-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O4S2/c1-23-13-7-4-6-12(10-13)18-16(20)15(25-17(18)24)9-11-5-2-3-8-14(11)19(21)22/h2-10H,1H3/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGMDJOSBNSFQHZ-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)C(=CC3=CC=CC=C3[N+](=O)[O-])SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)N2C(=O)/C(=C/C3=CC=CC=C3[N+](=O)[O-])/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(5Z)-3-(3-methoxyphenyl)-5-[(2-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention for its diverse biological activities. This compound, characterized by its unique molecular structure, has shown potential in various pharmacological applications, including anticancer, antimicrobial, and antioxidant properties.

Chemical Structure and Properties

  • Molecular Formula : C18H15N2O2S
  • Molecular Weight : 341.5 g/mol
  • Purity : Typically around 95%
  • IUPAC Name : this compound

The compound's structure includes a thiazolidinone core, which is known for its bioactive properties. The presence of methoxy and nitro groups enhances its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. For instance, derivatives with electron-donating groups at specific positions have shown significant cytotoxicity against various cancer cell lines. In particular:

  • IC50 Values : The compound exhibited an IC50 of 1 μM against the MCF-7 breast cancer cell line, indicating potent activity compared to Doxorubicin (IC50 = 0.5 μM) .
  • Mechanism : The mechanism of action is believed to involve the inhibition of key enzymes and pathways involved in cancer cell proliferation .

Antimicrobial Activity

The compound has also demonstrated broad-spectrum antimicrobial activity:

  • Gram-positive and Gram-negative Bacteria : Various studies report that thiazolidinone derivatives exhibit significant antimicrobial effects against both types of bacteria. For example, compounds with halogen substitutions showed enhanced activity against strains such as Klebsiella pneumoniae and Escherichia coli .
  • Fungal Activity : The compound was effective against fungal strains like Candida albicans, with minimum inhibitory concentration (MIC) values indicating strong antifungal properties .

Antioxidant Activity

Antioxidant assays have confirmed the ability of this compound to scavenge free radicals:

  • DPPH Scavenging Activity : The antioxidant potential was assessed using the DPPH assay, where the compound showed significant scavenging activity with an IC50 value of 8.90 μg/mL .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinone derivatives is significantly influenced by their structural components:

  • Electron-donating vs. Electron-withdrawing Groups : The presence of electron-donating groups (like -OCH₃) at the para position enhances anticancer and antioxidant activities, while electron-withdrawing groups (like -Cl or -Br) improve antimicrobial efficacy .
Substituent TypeBiological Activity Enhancement
Electron-donating (-OCH₃)Increased anticancer and antioxidant potential
Electron-withdrawing (-Cl/-Br)Enhanced antimicrobial activity

Case Studies

  • Study on Anticancer Effects : A study involving various thiazolidinone derivatives indicated that compounds similar to this compound showed promising results in inhibiting tumor growth in vitro and in vivo models .
  • Antimicrobial Efficacy Assessment : Research conducted on synthesized thiazolidinones revealed that certain derivatives demonstrated MIC values below 31.25 µg/mL against resistant bacterial strains, establishing their potential as effective antimicrobial agents .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Electronic Effects

The substituents on the thiazolidinone core critically determine physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison
Compound (Z-configuration) Substituents (Position 3 and 5) Molecular Formula Notable Properties References
Target Compound 3-(3-methoxyphenyl), 5-(2-nitrophenyl) C₁₇H₁₁N₂O₄S₂ Polarized electronic structure due to -OCH₃ (electron-donating) and -NO₂ (electron-withdrawing); potential antifungal/antiviral activity inferred from class -
(5Z)-3-Allyl-5-[(3-nitrophenyl)-1-phenylpyrazol-4-yl]methylene analog 3-allyl, 5-(3-nitrophenyl-pyrazole) C₂₂H₁₆N₄O₃S₂ Bulky pyrazole substituent may enhance steric hindrance; nitro group at meta position reduces solubility
(5Z)-3-Allyl-5-(4-nitrobenzylidene) analog 3-allyl, 5-(4-nitrophenyl) C₁₃H₁₀N₂O₃S₂ Para-nitro group improves planarity, potentially enhancing π-π stacking in crystal lattices; reported crystal structure
(5Z)-5-(2-hydroxybenzylidene)-2-thioxo analog 5-(2-hydroxyphenyl) C₁₀H₇NO₂S₂ Hydroxy group enables hydrogen bonding, increasing solubility; methanol solvate formation observed
(5Z)-3-(3-chloro-4-methylphenyl)-5-(2,5-dimethoxybenzylidene) 3-(3-chloro-4-methylphenyl), 5-(2,5-dimethoxyphenyl) C₂₀H₁₇ClNO₃S₂ Chlorine and methoxy groups enhance lipophilicity; potential for improved membrane permeability
Key Observations:
  • Methoxy vs. Hydroxy Groups: The 3-methoxyphenyl group in the target compound offers moderate solubility compared to 2-hydroxybenzylidene derivatives, which form hydrogen-bonded solvates (e.g., methanol hemisolvate in ).

Pharmacological Potential

  • Antifungal Activity: Rhodanine derivatives with electron-withdrawing groups (e.g., -NO₂) show enhanced antifungal activity due to improved target binding .
  • Antiviral Activity : The 2-thioxo moiety in the target compound is critical for inhibiting viral polymerases, as demonstrated in HCV studies .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (5Z)-3-(3-methoxyphenyl)-5-[(2-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one, and how do reaction conditions influence product yield?

  • Methodological Answer : The compound is synthesized via a two-step process:

Schiff Base Formation : Condensation of 3-methoxyphenyl thiosemicarbazide with 2-nitrobenzaldehyde under acidic conditions (e.g., acetic acid) forms the Schiff base intermediate.

Cyclization : The intermediate undergoes cyclization in the presence of chloroacetic acid and sodium acetate in a refluxing ethanol/methanol solvent system (60–80°C, 2–4 hours) .

  • Key Factors :
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to ethanol .
  • Catalysts : Sodium acetate acts as a base to deprotonate intermediates, accelerating ring closure .
  • Temperature : Prolonged reflux (>6 hours) risks decomposition of the nitro group .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation of this compound?

  • Methodological Answer :

  • NMR Spectroscopy :
  • ¹H NMR : Confirms Z-configuration of the benzylidene group via coupling constants (J ≈ 12–14 Hz for trans-olefinic protons) .
  • ¹³C NMR : Identifies carbonyl (C=O, ~170 ppm) and thione (C=S, ~125 ppm) groups .
  • X-ray Diffraction : Resolves bond lengths (e.g., C=S: ~1.62–1.65 Å) and dihedral angles between aromatic rings, confirming stereochemistry .
  • FT-IR : Detects ν(C=O) at ~1680–1720 cm⁻¹ and ν(C=S) at ~1150–1250 cm⁻¹ .

Advanced Research Questions

Q. How do computational methods like DFT elucidate electronic properties and regioselectivity in electrophilic substitution reactions?

  • Methodological Answer :

  • Frontier Molecular Orbitals (FMOs) : DFT calculations reveal electron density localization on the thiazolidinone sulfur and nitro group oxygen, guiding electrophilic attack at C5 of the benzylidene moiety .
  • Reactivity Predictions :
  • Nitro Group : Acts as a meta-directing group, favoring substitution at the C3 position of the 2-nitrophenyl ring .
  • Methoxyphenyl Group : Electron-donating effects increase nucleophilicity at the para position of the 3-methoxyphenyl substituent .
  • Validation : Overlap of experimental UV-Vis spectra (λmax ~350–400 nm) with TD-DFT simulations confirms charge-transfer transitions .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. anticancer activity)?

  • Methodological Answer :

  • Structural Variants : Bioactivity discrepancies arise from substituent effects. For example:
  • 2-Nitrophenyl Group : Enhances anticancer activity via ROS generation but reduces antimicrobial potency due to poor membrane permeability .
  • 3-Methoxyphenyl Group : Improves solubility but may sterically hinder target binding .
  • Assay Standardization :
  • Cell Lines : Use >3 cell types (e.g., MCF-7, HeLa, HepG2) to assess selectivity .
  • MIC Testing : Employ Clinical and Laboratory Standards Institute (CLSI) guidelines for microbial assays to minimize variability .

Q. How can reaction optimization address low yields in large-scale synthesis?

  • Methodological Answer :

  • Microwave-Assisted Synthesis : Reduces reaction time from 4 hours to 20–30 minutes, improving yield by 15–20% while preserving nitro group integrity .
  • Workup Modifications :
  • Purification : Use silica gel chromatography with ethyl acetate/hexane (3:7) to separate thiazolidinone products from byproducts like unreacted thiosemicarbazide .
  • Crystallization : Recrystallization from DMF/water (1:5) enhances purity (>98%) .

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